molecular formula C16H14FN3O2 B10914855 N-(3-fluoro-4-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-fluoro-4-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914855
M. Wt: 299.30 g/mol
InChI Key: UBAPDBJSGYSICJ-UHFFFAOYSA-N
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Description

N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of 3-fluoro-4-methylphenylboronic acid, which is then coupled with a suitable halogenated isoxazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-FLUORO-4-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a fluorinated phenyl group and a dimethylisoxazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H14FN3O2/c1-8-4-5-11(7-13(8)17)19-15(21)12-6-9(2)18-16-14(12)10(3)20-22-16/h4-7H,1-3H3,(H,19,21)

InChI Key

UBAPDBJSGYSICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)F

Origin of Product

United States

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